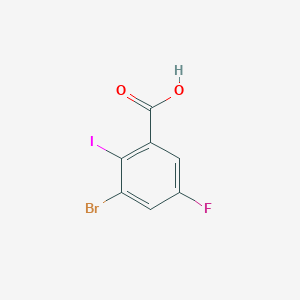
T Epitope, Serinyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
T Epitope, Serinyl: is a compound with the molecular formula C17H30N2O13 and a molecular weight of 470.43 3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl-1-O-serine . This compound is a cancer-associated carbohydrate tumor antigen, which has been studied for its potential use in immunotherapy and the development of diagnostic monoclonal antibodies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of T Epitope, Serinyl involves the glycosylation of serine with galactose and N-acetylgalactosamine. The reaction conditions typically include the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and potential therapeutic use .
化学反应分析
Types of Reactions: T Epitope, Serinyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of this compound .
科学研究应用
T Epitope, Serinyl has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It is used to study the interactions between carbohydrates and proteins, particularly in the context of immune recognition.
Medicine: It is investigated for its potential use in cancer immunotherapy, as it can serve as a target for monoclonal antibodies and cancer vaccines.
Industry: It is used in the development of diagnostic tools and therapeutic agents for cancer treatment
作用机制
The mechanism of action of T Epitope, Serinyl involves its recognition by the immune system. It is presented on the surface of cells by major histocompatibility complex (MHC) molecules, where it can be recognized by T cell receptors (TCRs) on T cells. This recognition process triggers an immune response, leading to the activation of T cells and the targeting of cancer cells expressing the antigen .
相似化合物的比较
Tn Antigen: Another cancer-associated carbohydrate antigen with similar glycosylation patterns.
Sialyl-Tn Antigen: A sialylated derivative of the Tn antigen, also associated with cancer.
Lewis Antigens: A family of carbohydrate antigens involved in cell-cell recognition and immune responses.
Uniqueness: T Epitope, Serinyl is unique due to its specific glycosylation pattern, which makes it a distinct target for immune recognition. Its potential use in cancer immunotherapy and diagnostic applications highlights its importance in scientific research and medicine .
属性
分子式 |
C17H30N2O13 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC 名称 |
3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid |
InChI |
InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28) |
InChI 键 |
XDMCWZFLLGVIID-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)


![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)







